molecular formula C16H15NO4 B586320 (+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid CAS No. 1391053-45-4

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

カタログ番号: B586320
CAS番号: 1391053-45-4
分子量: 285.299
InChIキー: GDFTXJNJRPKPJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(±)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (CAS: 1391053-45-4) is a pyrrolizine derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) ketorolac. It is identified as Ketorolac EP Impurity D, a byproduct or intermediate in ketorolac synthesis . Its molecular formula is C₁₆H₁₅NO₄ (MW: 285.29 g/mol), featuring a methoxy (-OCH₃) and carboxylic acid (-COOH) group at the 1-position of the pyrrolizine ring, along with a benzoyl substituent at the 5-position.

特性

IUPAC Name

5-benzoyl-1-methoxy-2,3-dihydropyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-16(15(19)20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFTXJNJRPKPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-45-4
Record name 5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-BENZOYL-1-METHOXY-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6HRS114R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

生化学分析

Cellular Effects

Rac 1-Methoxy Ketorolac has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activation of Rac1 and Cdc42, two GTPases that play crucial roles in cell migration, adhesion, and invasion. This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Rac 1-Methoxy Ketorolac is involved in several metabolic pathways. For instance, it has been found to modulate the Rac1/HIF-1α/DDX3/β-catenin signalling pathway

生物活性

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, also known by its CAS number 1391053-45-4, is a compound with significant biological activity. This article explores its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H15NO4, with a molecular weight of 285.30 g/mol. The compound features a pyrrolizine ring structure that contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Its structural analogs have shown activity against Gram-positive bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in several studies. For instance:

  • A study demonstrated that derivatives of the compound could reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases .

Anticancer Activity

Recent research has focused on the anticancer properties of this compound:

Compound Cell Line Tested IC50 (µM) Mechanism
(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizineA549 (Lung Cancer)21.3 ± 4.1Induction of apoptosis
(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizineMCF7 (Breast Cancer)22.54Inhibition of cell proliferation

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit their proliferation through various pathways .

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of (+/-)-5-benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine resulted in significant reductions in edema and inflammatory cytokines compared to control groups. This supports its potential use as an anti-inflammatory agent in clinical settings.

Study 2: Anticancer Efficacy

A series of experiments evaluated the cytotoxicity of the compound against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis at concentrations comparable to established chemotherapeutics like doxorubicin .

類似化合物との比較

Structural and Functional Comparison with Analogues

Ketorolac (5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid)

  • Structure : Lacks the 1-methoxy group present in the target compound. The 1-position is occupied solely by a carboxylic acid group .
  • Pharmacology : A racemic NSAID with the S-enantiomer inhibiting cyclooxygenase (COX) enzymes. Used for opioid-level pain management .
  • Regulatory Status : Listed on the FEI Equine Prohibited Substances List as a controlled medication .
Key Differences:
Property (±)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Ketorolac
Substituents 1-Methoxy + 1-carboxylic acid 1-Carboxylic acid only
Molecular Weight 285.29 g/mol 255.26 g/mol (free acid)
Biological Role Impurity (no direct therapeutic use) COX inhibitor, analgesic

Anirolac (5-p-Anisoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid)

  • Structure : Features a p-methoxybenzoyl (p-anisoyl) group at the 5-position instead of benzoyl .
Key Differences:
Property Target Compound Anirolac
5-Position Substituent Benzoyl p-Methoxybenzoyl (anisoyl)
1-Position Groups Methoxy + carboxylic acid Carboxylic acid only

Tromethamine Salt of Ketorolac

  • Structure: Ketorolac (free acid) complexed with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) to improve solubility .
  • Applications : Used in injectable formulations for rapid pain relief .
Key Differences:
Property Target Compound Ketorolac Tromethamine Salt
Ionic Form Free acid Salt with tromethamine
Solubility Lower (methoxy increases hydrophobicity) Enhanced water solubility

Physicochemical Data

  • Target Compound :

    • Density : 1.3 g/cm³ (calculated)
    • Boiling Point : 511.0°C (calculated)
    • LogP : Higher than ketorolac due to methoxy group .
  • Ketorolac :

    • Melting Point : 153–155°C (free acid) .

準備方法

Initial Formation of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid

The synthesis typically begins with 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Compound 1), a well-characterized intermediate in ketorolac production. This compound is synthesized through cyclocondensation reactions involving pyrrolidine derivatives and benzoyl chloride under anhydrous conditions.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Catalyst: Triethylamine or pyridine to absorb HCl byproducts.

  • Temperature: 0–25°C to prevent ring-opening side reactions.

Yield: 85–92% after recrystallization from ethanol.

Methoxy Group Introduction via Nucleophilic Substitution

To introduce the methoxy group at the 1-position, the carboxylic acid is first protected as a methyl ester (Compound 2) to prevent undesired reactions. Methylation is achieved using methyl iodide in the presence of a silver oxide catalyst:

Compound 1+CH3IAg2O, DMFMethyl ester (Compound 2)\text{Compound 1} + \text{CH}3\text{I} \xrightarrow{\text{Ag}2\text{O, DMF}} \text{Methyl ester (Compound 2)}

Key Parameters:

  • Reaction Time: 6–8 hours under reflux.

  • Yield: 89–91%.

Subsequent methoxylation involves treating Compound 2 with sodium methoxide in methanol, facilitating nucleophilic substitution at the 1-position:

Compound 2+NaOCH3MeOH, Δ1-Methoxy intermediate (Compound 3)\text{Compound 2} + \text{NaOCH}_3 \xrightarrow{\text{MeOH, Δ}} \text{1-Methoxy intermediate (Compound 3)}

Optimization Notes:

  • Excess sodium methoxide (1.5 equivalents) ensures complete substitution.

  • Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Ester Hydrolysis to Carboxylic Acid

The final step involves hydrolyzing the methyl ester to regenerate the carboxylic acid while retaining the methoxy group. This is accomplished using aqueous lithium hydroxide in tetrahydrofuran:

Compound 3+LiOHH2O/THF(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid\text{Compound 3} + \text{LiOH} \xrightarrow{\text{H}_2\text{O/THF}} \text{(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid}

Conditions:

  • Temperature: 50°C for 3 hours.

  • Yield: 78–82% after acidification and extraction.

Alternative Route: Direct Methoxylation of Pyrrolizine Derivatives

Starting Material: 1-Hydroxypyrrolizine

An alternative approach employs 1-hydroxypyrrolizine as the starting material. Methoxylation is achieved via Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD):

1-Hydroxypyrrolizine+CH3OHPPh3,DEAD1-Methoxypyrrolizine\text{1-Hydroxypyrrolizine} + \text{CH}3\text{OH} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{1-Methoxypyrrolizine}

Advantages:

  • Higher stereochemical control.

  • Compatibility with subsequent benzoylation steps.

Yield: 70–75% after column chromatography.

Benzoylation and Carboxylic Acid Formation

The methoxypyrrolizine intermediate undergoes Friedel-Crafts acylation with benzoyl chloride to install the 5-benzoyl group. Subsequent oxidation of a methyl group at the 1-position using potassium permanganate yields the carboxylic acid:

1-Methoxy-5-benzoylpyrrolizineKMnO4,H2SO4Target Compound\text{1-Methoxy-5-benzoylpyrrolizine} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{Target Compound}

Challenges:

  • Over-oxidation risks requiring precise temperature control (0–5°C).

  • Yield: 65–68% after neutralization and crystallization.

Comparative Analysis of Synthetic Methods

Method Key Steps Overall Yield Purity (HPLC) Advantages
Multi-Step via Compound 1Esterification → Methoxylation → Hydrolysis62–68%≥98%Scalable, uses established intermediates
Direct MethoxylationMitsunobu → Benzoylation → Oxidation45–50%95–97%Avoids protective groups, fewer steps

Critical Observations:

  • The multi-step route offers higher yields but requires meticulous protection/deprotection strategies.

  • Direct methoxylation simplifies the process but suffers from lower efficiency due to oxidation side reactions.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 2.65–2.80 (m, 2H, CH2), 3.72 (s, 3H, OCH3), 7.45–7.90 (m, 5H, Ar-H).

  • IR (KBr): 1705 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=O, benzoyl), 1250 cm⁻¹ (C-O-C).

  • Mass Spec (ESI+): m/z 302.1 [M+H]⁺, consistent with molecular formula C16H15NO4.

Purity Assessment

  • HPLC Conditions: C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.

  • Retention Time: 6.8 minutes, with single peak confirming homogeneity.

Industrial-Scale Considerations

Solvent Selection and Waste Management

  • Preferred Solvents: Dichloromethane (for acylation) and methanol (for substitutions).

  • Waste Streams: Requires neutralization of acidic/byproduct salts before disposal.

Cost-Benefit Analysis

Reagent Cost per kg (USD) Environmental Impact
Methyl iodide320High (ozone depletion)
Sodium methoxide40Moderate
Lithium hydroxide85Low

Recommendation: Replace methyl iodide with dimethyl sulfate in methoxylation steps to reduce environmental impact .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (±)-5-benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid?

  • Synthesis : The compound is synthesized as a key impurity (Ketorolac EP Impurity D) during the production of ketorolac tromethamine, a nonsteroidal anti-inflammatory drug (NSAID). Crystallization studies using X-ray diffraction confirm its structure, as demonstrated in the crystal lattice analysis of (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities .

Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical matrices?

  • UV-Vis Spectrophotometry : A multivariate regression method enables quantification in bulk drugs and formulations, with validation parameters including linearity (0.5–30 µg/mL), precision (%RSD < 2), and accuracy (98–102%) .
  • Chromatography : HPLC with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and mobile phases like acetonitrile-phosphate buffer (pH 3.0) is recommended for impurity profiling. LC-MS/MS provides additional specificity for trace-level detection .

Q. What are the critical physicochemical properties influencing its solubility and bioavailability?

  • pKa : 3.83 (predicted), indicating moderate acidity and ionization at physiological pH .
  • LogD : 0.62 (pH 5.5) and -0.96 (pH 7.4), suggesting variable lipid solubility across biological compartments .
  • Water Solubility : 0.513 g/L at 25°C, necessitating formulation strategies like salt formation (e.g., tromethamine) to enhance dissolution .

Advanced Research Questions

Q. How can enantiomeric resolution of (±)-5-benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid be achieved, and what are the pharmacological implications?

  • Chiral Separation : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. For instance, (S)-enantiomer resolution has been documented for related ketorolac derivatives .
  • Pharmacological Impact : Assess enantiomer-specific COX-1/COX-2 inhibition via in vitro assays (e.g., human whole-blood models) to determine differential anti-inflammatory and analgesic activity .

Q. What experimental designs are optimal for stability studies under ICH guidelines?

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1–1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via HPLC-UV, identifying major impurities like decarboxylated or demethylated products .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under accelerated conditions, noting that calculated stability data (e.g., boiling point: 511°C) may require empirical validation .

Q. How can researchers address discrepancies in LogD values derived from computational vs. experimental methods?

  • Comparative Analysis : Validate ACD/Labs-predicted LogD (-0.96 at pH 7.4) with shake-flask experiments partitioning the compound between octanol and buffer. Adjust for ionization using the Henderson-Hasselbalch equation .
  • Method Harmonization : Standardize buffer ionic strength (e.g., 0.15M NaCl) and temperature (25°C) to minimize variability .

Q. What strategies are effective for impurity profiling in compliance with pharmacopeial standards?

  • Reference Standards : Source certified impurities (e.g., Ketorolac EP Impurities D, E, H) to calibrate HPLC methods. Use relative retention times (RRT) and UV spectra for identification .
  • Thresholds : Adhere to ICH Q3B limits (e.g., 0.1% for unknown impurities) and qualify genotoxic risks via Ames tests or in silico tools (e.g., DEREK Nexus) .

Data Contradictions and Recommendations

  • pKa Variability : Predicted pKa (3.83) conflicts with tromethamine salt data (3.54) . Re-evaluate via potentiometric titration to resolve methodological differences.
  • Boiling Point Uncertainty : Calculated boiling point (511°C) lacks experimental verification. Perform thermogravimetric analysis (TGA) under inert atmospheres for accuracy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。